molecular formula C12H9BrO2 B1588961 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester CAS No. 89555-39-5

2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester

Cat. No. B1588961
CAS RN: 89555-39-5
M. Wt: 265.1 g/mol
InChI Key: DAUCSGSCDZOKLE-UHFFFAOYSA-N
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Description

“2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester” is a chemical compound. Its parent compound, 2-Naphthalenecarboxylic acid, has the molecular formula C11H8O2 .


Molecular Structure Analysis

The molecular structure of “2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester” can be inferred from its parent compound, 2-Naphthalenecarboxylic acid. It would have an additional bromo group and a methyl ester group .

properties

IUPAC Name

methyl 1-bromonaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUCSGSCDZOKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449341
Record name 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester

CAS RN

89555-39-5
Record name 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2.00 g 1-bromo-naphthalene-2-carboxylic acid in 20 ml of dry methanol 5 ml of sulfuric acid were added. After 5 h at reflux, the reaction was poured onto ice-water, and the precipitated product was collected by filtration and washed until neutral. After recrystallization from heptane 1.90 g 1-bromo-naphthalene-2-carboxylic acid methyl ester were obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of the methoxycarbonyl group relative to the naphthalene ring in methyl 1-bromo-2-naphthoate?

A1: The methoxycarbonyl group in methyl 1-bromo-2-naphthoate is not coplanar with the naphthalene ring. Instead, it is twisted out of the plane by a dihedral angle of 29.8° []. This twist is likely due to steric hindrance between the methoxy group and the adjacent bromine atom.

Q2: How does the crystal structure of methyl 1-bromo-2-naphthoate suggest π-π stacking interactions?

A2: The crystal structure analysis reveals that adjacent molecules of methyl 1-bromo-2-naphthoate arrange themselves in an overlapped manner []. The distance between the parallel naphthalene rings of neighboring molecules is 3.590 Å, which falls within the typical range for π-π stacking interactions. This suggests that these weak intermolecular forces contribute to the stability of the crystal lattice.

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